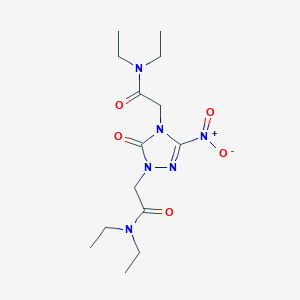![molecular formula C12H13N3O3S B15003458 N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15003458.png)
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to the thiadiazole ring, which is further connected to an acetamide group
准备方法
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dimethoxybenzaldehyde and thiosemicarbazide.
Formation of Thiadiazole Ring: The thiosemicarbazide reacts with 2,4-dimethoxybenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the 1,3,4-thiadiazole ring.
Acetamide Formation: The thiadiazole intermediate is then reacted with acetic anhydride to introduce the acetamide group, resulting in the formation of this compound.
化学反应分析
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiadiazole derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been found to interact with enzymes such as kinases and proteases, inhibiting their activity. It also binds to certain receptors, modulating their signaling pathways.
Pathways Involved: By inhibiting key enzymes and receptors, the compound can disrupt cellular processes such as proliferation, apoptosis, and inflammation.
相似化合物的比较
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other similar compounds to highlight its uniqueness:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has been studied for its psychoactive properties.
N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound has been investigated for its potential as an anticancer agent.
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: This compound has shown potential as an antimicrobial agent.
This compound stands out due to its unique combination of a thiadiazole ring and a 2,4-dimethoxyphenyl group, which imparts specific chemical and biological properties that make it a valuable compound for research and development.
属性
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7(16)13-12-15-14-11(19-12)9-5-4-8(17-2)6-10(9)18-3/h4-6H,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIXZXSYEVHLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonamide, N-[1-[4-(1H-imidazol-1-yl)phenyl]ethyl]-4-methoxy-](/img/structure/B15003376.png)
![1,4-dimethyl-2,3-dioxo-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide](/img/structure/B15003388.png)
![8-(acetyloxy)-6-oxo-6H-[1]benzofuro[3,2-c]chromen-9-yl acetate](/img/structure/B15003391.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetyl]amino}propanoate](/img/structure/B15003392.png)
![2'-amino-6-chloro-1'-(2,4-difluorophenyl)-7-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15003396.png)
![5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B15003408.png)
![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B15003411.png)
![2H-Indol-2-one, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-ethyl-1,3-dihydro-3-hydroxy-](/img/structure/B15003415.png)
![2-(Diethylamino)ethyl 4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino}benzoate](/img/structure/B15003420.png)
![7-[3-methoxy-4-(2-phenylethoxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15003421.png)
![1-(3-{[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]sulfonyl}-4-methylphenyl)pyrrolidin-2-one](/img/structure/B15003429.png)
![N-[2-(1-hydroxyethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide](/img/structure/B15003436.png)
![2'-amino-5-fluoro-1'-(3-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15003452.png)
